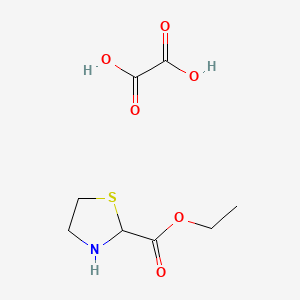

Ethyl 2-thiazolidinecarboxylate oxalate

Description

Properties

CAS No. |

32641-41-1 |

|---|---|

Molecular Formula |

C8H13NO6S |

Molecular Weight |

251.26 g/mol |

IUPAC Name |

ethyl 1,3-thiazolidine-2-carboxylate;oxalic acid |

InChI |

InChI=1S/C6H11NO2S.C2H2O4/c1-2-9-6(8)5-7-3-4-10-5;3-1(4)2(5)6/h5,7H,2-4H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

IUSIWYXXVTUZPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1NCCS1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-Thiazolidinecarboxylate Oxalate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from amino acids like L-cysteine or derivatives, which condense with aldehydes such as formaldehyde or glyoxylate to form thiazolidine rings. Subsequent esterification and salt formation steps yield the ethyl ester oxalate salt form.

Detailed Stepwise Synthesis

Formation of Thiazolidine-4-Carboxylic Acid Intermediate

- Reactants: L-cysteine and formaldehyde (or paraformaldehyde).

- Conditions: Aqueous solution, stirred for approximately 10 hours at room temperature, then cooled to 0°C.

- Outcome: Formation of L-thiazolidine-4-carboxylic acid as colorless needle crystals.

- Yield: Approximately 83.1%.

Esterification to Form Ethyl or Methyl Esters

- Reactants: L-thiazolidine-4-carboxylic acid and an esterifying agent such as acetyl chloride or ethyl chloroformate.

- Solvent: Anhydrous methanol or ethanol.

- Conditions: Cooling to around -2 to -3°C during addition, followed by reflux for 12 hours.

- Outcome: Formation of L-thiazolidine-4-carboxylate methyl or ethyl esters.

- Yield: Methyl ester hydrochloride yield around 83-86%; ethyl ester yield approximately 91.7%.

Formation of Oxalate Salt

- The ethyl 2-thiazolidinecarboxylate is converted into its oxalate salt by reaction with oxalic acid under controlled pH and temperature conditions.

- This step enhances the compound's stability and crystallinity, facilitating purification.

Alternative Synthetic Routes

- Condensation of glyoxylate with amino acids such as L-cysteine or L-cysteinylglycine can directly yield thiazolidine-2-carboxylic acid derivatives, which then undergo esterification and salt formation to produce this compound.

- Catalysts and reaction conditions (acidic or basic) are optimized to improve reaction efficiency and selectivity.

Reaction Conditions and Catalysts

- Catalysts: Use of 4-dimethylaminopyridine (DMAP) as a catalyst in esterification steps enhances reaction rates and yields.

- Condensing Agents: N,N'-Diisopropylcarbodiimide (DIC) is employed to facilitate amide bond formation in related derivatives, indicating potential for similar coupling strategies in related syntheses.

- Temperature Control: Critical cooling stages (-5 to 0°C) are maintained during reagent addition to control reaction rates and prevent side reactions.

- Solvents: Organic solvents such as dichloromethane, ethyl acetate, and anhydrous methanol or ethanol are used depending on the step, ensuring solubility and reaction efficiency.

Analytical and Purification Techniques

- Crystallization: Cooling and pH adjustment promote crystallization of intermediates and final products, yielding high purity compounds.

- Filtration and Washing: Filter cakes are washed with cold water or organic solvents to remove impurities.

- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used for structural confirmation and purity assessment.

- Chromatography: Column chromatography with petroleum ether and ethyl acetate mixtures is used to purify reaction residues, especially in alkylation steps.

Research Outcomes and Yield Data

| Step | Product | Yield (%) | Key Conditions |

|---|---|---|---|

| Condensation (L-cysteine + formaldehyde) | L-thiazolidine-4-carboxylic acid | 83.1 | 10 h stirring, 0°C crystallization |

| Esterification (with acetyl chloride) | L-thiazolidine-4-carboxylate methyl ester hydrochloride | 83-86 | -2 to -3°C addition, 12 h reflux |

| Esterification (ethyl ester) | L-thiazolidine-4-carboxylate ethyl ester | 91.7 | -3°C addition, 6 h stirring + reflux |

| Oxalate salt formation | This compound | Not specified | Controlled pH 1-2, crystallization |

Summary of Key Research Findings

- The preparation of this compound is well-established through condensation of L-cysteine with aldehydes, followed by esterification and salt formation.

- Reaction parameters such as temperature, catalyst type, and reagent ratios are critical for optimizing yields and purity.

- Analytical methods including NMR and crystallization techniques confirm the structure and quality of the final product.

- The compound's biological relevance as a substrate for enzymes like D-aspartate oxidase and its use as a precursor in medicinal chemistry underscore the importance of efficient synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-thiazolidinecarboxylate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have diverse applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Ethyl 2-thiazolidinecarboxylate oxalate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 2-thiazolidinecarboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons between ethyl 2-thiazolidinecarboxylate oxalate and structurally or functionally related compounds, based on evidence-derived

*Inferred from structural similarity to ethyl oxalate and other esters.

Functional and Structural Comparisons

- Gallic Acid vs. This compound: While gallic acid (a phenolic compound) directly inhibits calcium oxalate crystallization in vitro and in vivo , this compound’s thiazolidine ring may offer complementary mechanisms, such as modulating sulfur-dependent enzymatic pathways or enhancing bioavailability. However, gallic acid’s aqueous solubility limitations contrast with the likely organic solubility of the ethyl ester derivative.

Ethyl Oxalate vs. This compound :

Ethyl oxalate reacts with ethyl oxamide under dry conditions to form ethyl oxides, with molar ratios influencing product yields . The thiazolidine derivative’s oxalate group may share similar reactivity, but its heterocyclic structure could alter stability or reaction kinetics. For example, the thiazolidine ring might introduce steric hindrance or chelation properties absent in simpler esters.Ethyl 2-Oxocyclohexanecarboxylate vs. This compound :

Both compounds are ester derivatives, but the cyclohexane ring in the former enables synthesis of carbazoles and dicarboxylic acids , whereas the thiazolidine moiety in the latter could facilitate nitrogen-sulfur interactions relevant to drug design (e.g., antimicrobial or anti-inflammatory agents).

Research Findings and Contrasts

- Antiurolithiatic Activity: Gallic acid reduces urinary lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) in rat models, indicating renal protection . This compound’s oxalate component might similarly interfere with calcium oxalate nucleation, but its ester linkage could enhance membrane permeability compared to gallic acid’s polar phenolic structure.

Synthetic Utility : Ethyl 2-oxocyclohexanecarboxylate relies on diethyl oxalate as a raw material , highlighting the broader role of oxalate esters in multi-step syntheses. This compound could similarly serve as a precursor for thiazolidine-based pharmaceuticals.

Biological Activity

Ethyl 2-thiazolidinecarboxylate oxalate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazolidine ring structure, which is known for various biological activities. The presence of the oxalate moiety may influence its solubility and bioavailability, impacting its pharmacological effectiveness.

1. Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-thiazolidinecarboxylate exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazolidine derivatives against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated in several studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays demonstrated that this compound could scavenge free radicals effectively, indicating its potential as a therapeutic agent against oxidative damage.

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Studies have shown that thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This suggests a potential role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity (Table 1).

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid (Table 2).

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic acid | 20 |

The biological activities of this compound can be attributed to its chemical structure, which allows for interactions with various biological targets:

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.